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Compound of Interest

Compound Name:

2-(3,4-

Difluorophenyl)piperidine;hydrochl

oride

CAS No.: 1203682-32-9

Cat. No.: B2501656

Get Quote

Compound ID: 2-(3,4-Difluorophenyl)piperidine HCl Chemical Class: 2-Arylpiperidine /

Fluorinated Amphetamine Analog Primary Application: Pharmacological Probe for Monoamine

Transporters (NET/DAT) & Metabolic Stability Reference Standard CAS Registry Number:

106266-04-0 (Related free base/analog references)

Introduction & Mechanism of Action
2-(3,4-Difluorophenyl)piperidine hydrochloride is a pharmacologically active small molecule

used primarily in neurochemistry and drug discovery. Structurally, it is an analog of

methylphenidate and pipradrol, lacking the ester moiety but retaining the core pharmacophore

required for binding to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

Key Features:
NDRI Activity: The 2-substituted piperidine ring mimics the phenethylamine backbone,

allowing it to block the reuptake of dopamine and norepinephrine into presynaptic neurons.
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Metabolic Resistance: The fluorine atoms at the 3 and 4 positions of the phenyl ring serve as

bioisosteres for hydrogen but with significantly stronger C-F bonds (approx. 116 kcal/mol vs.

99 kcal/mol for C-H). This substitution blocks cytochrome P450-mediated hydroxylation, a

common metabolic clearance pathway for non-fluorinated analogs.

Chirality: The compound possesses a chiral center at the C2 position of the piperidine ring.

The (R)-enantiomer is typically the more potent eutomer for transporter inhibition, though the

racemate is often used in initial screening.

Experimental Workflow
The following diagram illustrates the standard in vitro characterization workflow for this

compound.
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Figure 1: Integrated workflow for the in vitro characterization of 2-arylpiperidine probes.

Preparation & Handling Protocols
Safety Precautions

Hazard Class: Irritant (Skin/Eye/Respiratory). Potential CNS stimulant.

PPE: Standard laboratory coat, nitrile gloves, and safety glasses. Handle powder in a fume

hood to avoid inhalation.

Protocol 1: Stock Solution Preparation
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Proper dissolution is critical for accurate in vitro data. The hydrochloride salt improves water

solubility compared to the free base.

Solvent Max Concentration Storage Stability Application

DMSO 50 mM 3 Months at -20°C
Primary Stock for

Dilution

Water (Milli-Q) 10-20 mM 1 Week at 4°C
Short-term Aqueous

Studies

Ethanol 20 mM 1 Month at -20°C
Alternative Organic

Solvent

Step-by-Step Procedure:

Weighing: Accurately weigh 5–10 mg of the HCl salt into a sterile glass vial.

Dissolution: Add 100% DMSO to achieve a 10 mM or 50 mM stock concentration. Vortex for

30–60 seconds until the solution is clear.

Note: If the salt is stubborn, mild sonication (water bath, 35°C, 5 mins) is permissible.

Aliquoting: Aliquot the stock solution into small volumes (e.g., 50 µL) to avoid repeated

freeze-thaw cycles.

Storage: Store at -20°C or -80°C. Protect from light.

In Vitro Pharmacological Assays
Protocol 2: Radioligand Binding Assay (DAT/NET)
Objective: Determine the binding affinity (

) of the compound for the Dopamine and Norepinephrine transporters.

Materials:
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Source Tissue: Rat striatal membranes (for DAT) or frontal cortex membranes (for NET), or

HEK-293 cells stably expressing hDAT/hNET.

Radioligands:

DAT:

(Specific Activity ~80 Ci/mmol)

NET:

(Specific Activity ~80 Ci/mmol)

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Methodology:

Preparation: Thaw membrane stocks and dilute in Assay Buffer to 10–20 µg protein/well.

Incubation Setup: In a 96-well plate, add:

25 µL of Test Compound (Series dilution:

M to

M).

25 µL of Radioligand (Final conc. ~

value, typically 1–5 nM).

150 µL of Membrane Suspension.

Non-Specific Binding (NSB): Define using 10 µM Nomifensine (DAT) or Desipramine (NET).

Incubation: Incubate at 4°C for 2 hours (equilibrium).

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI)

using a cell harvester. Wash 3x with ice-cold buffer.
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Quantification: Measure radioactivity via liquid scintillation counting (LSC).

Data Analysis: Calculate

using non-linear regression (Sigmoidal dose-response). Convert to

using the Cheng-Prusoff equation:

Protocol 3: Functional Uptake Inhibition Assay
Objective: Confirm that binding translates to functional inhibition of monoamine reuptake.

Methodology:

Cell Seeding: Seed HEK-hDAT or HEK-hNET cells in 96-well plates (poly-D-lysine coated) at

50,000 cells/well. Incubate 24h.

Buffer Exchange: Aspirate media and wash cells with Krebs-Ringer-HEPES (KRH) buffer

containing 0.1% glucose.

Pre-incubation: Add 50 µL of Test Compound (diluted in KRH) and incubate for 10 minutes at

37°C.

Substrate Addition: Add 50 µL of

or

(Final conc. 20–50 nM).

Uptake Phase: Incubate for exactly 5–8 minutes at 37°C.

Critical: Uptake must be linear during this phase.

Termination: Rapidly aspirate and wash cells 3x with ice-cold KRH buffer.

Lysis: Lyse cells with 1% SDS or 0.1 N NaOH.

Counting: Transfer lysate to scintillation vials and count.
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Metabolic Stability Profiling
The 3,4-difluoro substitution is specifically designed to resist metabolic degradation. This assay

validates that design feature.

Protocol 4: Microsomal Stability Assay
Objective: Determine the intrinsic clearance (

) and half-life (

) in liver microsomes.

Materials:

Pooled Human/Rat Liver Microsomes (HLM/RLM) (20 mg/mL protein).

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL

G6PDH, 3.3 mM MgCl2).

Test Compound (1 µM final conc).

Methodology:

Pre-incubation: Mix Microsomes (0.5 mg/mL final) and Test Compound in Phosphate Buffer

(100 mM, pH 7.4) at 37°C for 5 mins.

Initiation: Add NADPH Regenerating System to start the reaction.

Sampling: At time points

min, remove 50 µL aliquots.

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal

Standard, e.g., Tolbutamide).

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Monitor: Parent compound depletion (MRM transition).
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Metabolite ID: Scan for +16 Da (hydroxylation) or +32 Da (dihydroxylation). Note: The 3,4-

difluoro analog should show significantly reduced hydroxylation compared to the non-

fluorinated parent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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